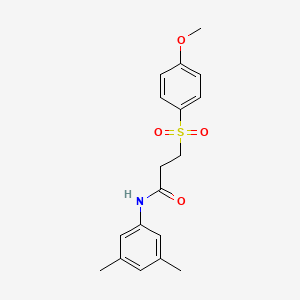

N-(3,5-dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

N-(3,5-Dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3,5-dimethylphenyl group and a 4-methoxyphenylsulfonyl moiety. Key physical properties include a melting point of 176–178°C and a molecular formula inferred as C₁₉H₂₂N₂O₄S (exact formula requires further validation). Structural elucidation via HRMS and NMR confirms the presence of the sulfonyl and methoxy groups, which influence its polarity and reactivity .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-10-14(2)12-15(11-13)19-18(20)8-9-24(21,22)17-6-4-16(23-3)5-7-17/h4-7,10-12H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHSRIBYLVYKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves the reaction of 3,5-dimethylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with a propanoyl chloride to yield the final product. The reaction conditions generally include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to 50°C

- Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In organic synthesis, N-(3,5-dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide serves as a versatile building block. It is utilized in the development of new synthetic pathways and as a reagent in various chemical reactions. Its sulfonamide moiety allows for strong interactions with specific molecular targets, making it valuable in designing novel compounds.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with enzymes involved in critical biological pathways, providing insights into cellular processes. Its ability to modulate enzyme activity makes it a candidate for further exploration in biochemical research.

Medicine

This compound has shown promise in therapeutic applications. Preliminary studies indicate potential anti-inflammatory and antimicrobial activities. Research has focused on its efficacy against various cancer cell lines, demonstrating significant growth inhibition rates. For instance, compounds similar to this one have displayed anticancer activity against multiple cancer types with varying degrees of effectiveness .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate signaling pathways by binding to receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide | C₁₉H₂₂N₂O₄S* | ~374.45 | 176–178 | 4-Methoxyphenylsulfonyl, 3,5-dimethylphenyl |

| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) | C₁₆H₁₇N₅O₂S₂ | 375.47 | 134–136 | Thiazole-oxadiazole hybrid, methylphenyl |

| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) | C₁₇H₁₉N₅O₂S₂ | 389.50 | 168–170 | Thiazole-oxadiazole hybrid, di-methylphenyl |

| 4-(2-((3,5-Dimethylphenyl)amino)ethyl)phenol (17g) | C₁₆H₁₉NO | 241.33 | Not reported | Phenolic hydroxyl, 3,5-dimethylphenyl |

*Note: The molecular formula for the target compound is inferred from structural data in ; exact values may vary.

Key Observations

Structural Variations: The target compound distinguishes itself through the 4-methoxyphenylsulfonyl group, which enhances electron-withdrawing properties compared to the thiazole-oxadiazole hybrids in compounds like 7c and 7e (). Compound 17g () lacks the sulfonamide moiety but retains the 3,5-dimethylphenyl group, highlighting the role of sulfonyl groups in modulating solubility and metabolic stability .

Physical Properties :

- The target compound’s higher melting point (176–178°C) compared to 7c (134–136°C) and 7e (168–170°C) suggests stronger intermolecular forces, likely due to the sulfonyl group’s polarity .

- Molecular weight differences reflect substituent variations: thiazole-oxadiazole hybrids () have lower weights (~375–389 g/mol) than the target compound (~374 g/mol), despite similar backbone structures.

Biological Activity

N-(3,5-dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as DMSO2-Ph-Pro-NMe2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 347.4 g/mol. Its structure features a sulfonamide group, which is significant for its biological activity. The compound can be synthesized through the reaction of 3,5-dimethylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine, typically under conditions involving dichloromethane or chloroform at temperatures ranging from room temperature to 50°C.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

- Anti-inflammatory effects : The compound has been investigated for its potential to inhibit inflammatory pathways.

- Antimicrobial properties : There are indications that it may possess antimicrobial activity against specific pathogens.

- Enzyme inhibition : The sulfonamide moiety is known to interact with enzymes, potentially inhibiting their activity and modulating biological pathways.

The mechanism of action involves the interaction of the sulfonyl group with amino acid residues in the active sites of enzymes. This interaction can lead to enzyme inhibition and modulation of signaling pathways related to inflammation and cancer progression. The compound may also bind to specific receptors involved in cellular signaling processes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

These results suggest that the compound may have potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound shares structural features with other biologically active compounds. Below is a comparative analysis:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial |

| Celecoxib | Contains a sulfonamide moiety | Anti-inflammatory |

| Piroxicam | Non-steroidal anti-inflammatory drug | Analgesic |

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds, particularly in dual action against cancer and inflammation.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3,5-dimethylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide be optimized for higher yields?

- Methodological Answer : Optimize stoichiometric ratios of precursors (e.g., sulfonyl chlorides and amines) in aprotic solvents like dioxane or DMF. Use coupling agents such as oxalyl chloride or DMAP to enhance reactivity. Monitor reaction progress via TLC, and purify via column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures). Post-synthesis, characterize intermediates via melting point analysis and FTIR to confirm functional groups (e.g., sulfonyl stretches at ~1350–1200 cm⁻¹) . For large-scale synthesis, consider controlled temperature conditions (e.g., 60–80°C) to avoid decomposition observed at ≥180°C .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.9 ppm), and sulfonyl-linked CH2/CH3 groups (δ ~2.5–3.5 ppm) .

- FTIR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity and molecular ion peaks .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (e.g., decomposition onset at ~180°C as seen in analogs) .

- Photostability : Expose to UV light (254 nm) and analyze degradation via HPLC.

- Humidity Tests : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; quantify degradation products via LC-MS .

Q. What protocols ensure safe handling and waste disposal during experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Waste Management : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

- QSAR : Corlate substituent effects (e.g., methoxy vs. methyl groups) with activity using Hammett constants and regression analysis .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Test activity in triplicate across cell lines (e.g., HEK293, HepG2) with standardized assays (e.g., MTT for cytotoxicity).

- Meta-Analysis : Compare IC50 values from literature, adjusting for variables like solvent (DMSO vs. ethanol) and assay pH .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

- Methodological Answer :

- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate sulfonyl reactivity.

- Bioisosteric Replacement : Substitute the propanamide chain with thioamide or urea moieties to improve metabolic stability .

Q. What experimental designs validate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.